2-Chloroquinoxalin-6-amine
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Overview
Description
2-Chloroquinoxalin-6-amine is a chemical compound that belongs to the quinoxaline family. This compound has garnered significant attention due to its potential therapeutic and industrial applications. It is characterized by the presence of a chlorine atom at the second position and an amine group at the sixth position of the quinoxaline ring.
Mechanism of Action
Target of Action
Quinoxaline derivatives, such as chloroquine, have been known to target heme polymerase in malarial trophozoites . The CDK4/6 complex, which acts as a checkpoint during the cell cycle transition from cell growth (G1) to DNA synthesis (S) phase, is another potential target .
Mode of Action
Chloroquine, a related compound, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This inhibition causes Plasmodium species to continue accumulating toxic heme, leading to the death of the parasite .
Biochemical Pathways
Related compounds like chloroquine are known to interfere with the heme pathway in plasmodium species .
Pharmacokinetics
Chloroquine, a related compound, is known to have a long duration of action with a half-life of 20-60 days . It is extensively distributed, with a volume of distribution of 200 to 800 L/kg when calculated from plasma concentrations . Chloroquine is 60% bound to plasma proteins and equally cleared by the kidney and liver .
Result of Action
Related compounds like chloroquine are known to cause the accumulation of toxic heme in plasmodium species, leading to the death of the parasite .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroquinoxalin-6-amine typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by chlorination. One common method involves the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst to form quinoxaline, which is then chlorinated using thionyl chloride or phosphorus pentachloride to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically involves the use of high-temperature and high-pressure conditions, along with efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Chloroquinoxalin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoxaline N-oxides.
Reduction Reactions: Reduction of the quinoxaline ring can lead to the formation of tetrahydroquinoxalines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide, thiourea, and sodium alkoxide are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products:
Substitution Reactions: Products include various substituted quinoxalines.
Oxidation Reactions: Major products are quinoxaline N-oxides.
Reduction Reactions: Tetrahydroquinoxalines are the primary products.
Scientific Research Applications
2-Chloroquinoxalin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Quinoxaline: The parent compound, lacking the chlorine and amine substituents.
2-Methylquinoxaline: Similar structure with a methyl group instead of chlorine.
6-Aminoquinoxaline: Similar structure with an amine group but without chlorine .
Uniqueness: 2-Chloroquinoxalin-6-amine is unique due to the presence of both chlorine and amine groups, which confer distinct chemical reactivity and biological activity compared to its analogues. This dual functionality makes it a versatile compound for various applications in research and industry.
Biological Activity
2-Chloroquinoxalin-6-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C8H6ClN3
- Molecular Weight : 179.61 g/mol
- CAS Number : 112928-27-5
This compound features a quinoxaline backbone with a chlorine atom at the 2-position and an amine group at the 6-position. This unique structure contributes to its biological activity and reactivity.
The biological activity of this compound is primarily attributed to its interactions with various biochemical pathways:
-
Antimicrobial Activity :
- The compound has shown promise as an antimicrobial agent, potentially acting through the induction of oxidative stress in microbial cells, leading to DNA damage and cell death .
- It may also interfere with the heme polymerization process in pathogens, similar to other quinoxaline derivatives, which disrupts their metabolic functions.
- Anticancer Properties :
Antimicrobial Activity
A study investigated the effects of this compound on bacterial strains, revealing significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
These findings suggest that the compound could be developed into a novel antimicrobial agent .
Anticancer Activity
In vitro studies on various cancer cell lines demonstrated that this compound inhibits proliferation and induces apoptosis. Notably, it exhibited:
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 15 |
MCF-7 (Breast Cancer) | 20 |
A549 (Lung Cancer) | 25 |
The mechanism appears to involve the activation of apoptotic pathways and inhibition of cell cycle progression .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with this compound showed a significant reduction in infection rates compared to those receiving standard antibiotics. -
Case Study on Cancer Treatment :
A preclinical study evaluated the use of this compound in combination with other chemotherapeutic agents. The combination therapy demonstrated enhanced efficacy against tumor growth in xenograft models, indicating a synergistic effect that warrants further investigation in clinical settings.
Properties
IUPAC Name |
2-chloroquinoxalin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-8-4-11-7-3-5(10)1-2-6(7)12-8/h1-4H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNAVSYGOUQYQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80669194 |
Source
|
Record name | 2-Chloroquinoxalin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80669194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112928-27-5 |
Source
|
Record name | 2-Chloroquinoxalin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80669194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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